PMB Protection Enables Orthogonal Deprotection Compatible with Boc Chemistry, Minimizing Sulfur-Mediated Side Reactions
The PMB group on the 2-thiouracil sulfur enables orthogonal deprotection under oxidative conditions (e.g., DDQ or CAN) that do not affect the acid-labile Boc group, unlike alternative protecting groups that require acidic or basic cleavage conditions incompatible with Boc-based SPPS [1]. In contrast, unprotected 2-thiouridine phosphoramidites undergo sulfur oxidation by the standard aqueous iodine reagent (I₂/H₂O) during each coupling cycle, resulting in significant yield loss and oligomer heterogeneity when incorporated into RNA without base protection [2]. The PMB-protected thiouracil monomer circumvents this limitation entirely by masking the reactive sulfur atom during automated synthesis.
| Evidence Dimension | Sulfur oxidation susceptibility during phosphoramidite coupling cycles |
|---|---|
| Target Compound Data | Sulfur protected by PMB group; no oxidation by iodine or peroxide reagents under standard SPPS conditions [1] |
| Comparator Or Baseline | Unprotected 2-thiouridine phosphoramidite |
| Quantified Difference | Qualitative: unprotected sulfur undergoes oxidation by aqueous I₂ reagent; PMB-protected sulfur is inert [2] |
| Conditions | Solid-phase PNA/RNA synthesis; standard iodine oxidation step (0.02 M I₂ in THF/pyridine/H₂O) |
Why This Matters
Avoiding sulfur oxidation side reactions eliminates the need for non-standard oxidation reagents (e.g., tert-butyl hydroperoxide) and maintains coupling efficiency comparable to unmodified monomers, reducing synthesis failure rates.
- [1] Hudson, R. H. E.; Heidari, A.; Martin-Chan, T.; Park, G.; Wisner, J. A. On the Necessity of Nucleobase Protection for 2-Thiouracil for Fmoc-Based Pseudo-Complementary Peptide Nucleic Acid Oligomer Synthesis. *J. Org. Chem.* **2019**, *84* (21), 13252–13261. View Source
- [2] Kumar, R. K.; Davis, D. R. Synthesis of Oligoribonucleotides Containing 2-Thiouridine: Incorporation of 2-Thiouridine Phosphoramidite without Base Protection. *J. Org. Chem.* **1995**, *60* (24), 7726–7727. View Source
